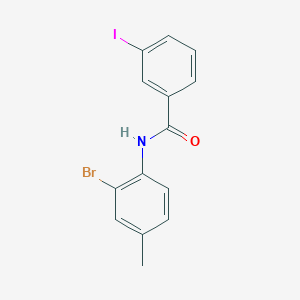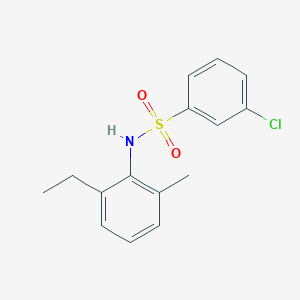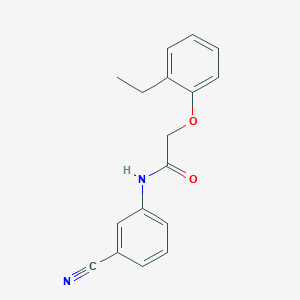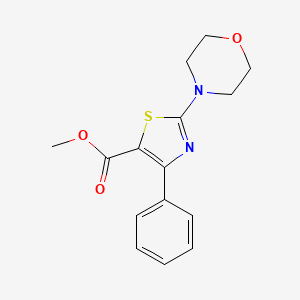![molecular formula C14H15BrN2O2 B7480288 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as BMS-204352, is a chemical compound that has been widely studied for its potential use in pharmaceuticals. This compound is a spirocyclic lactam that has been found to exhibit a range of interesting biological properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. By inhibiting the activity of HDACs, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione may be able to slow or stop the growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its HDAC inhibitory activity, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its therapeutic effects in certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its specificity for HDACs. This compound has been found to selectively inhibit certain HDAC isoforms, which may allow for more precise targeting of specific disease pathways. However, one limitation of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione to minimize these effects.
Direcciones Futuras
There are many potential future directions for research on 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. Another area of interest is in exploring the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to determine the full range of biological effects of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its potential use in treating other diseases and conditions.
Métodos De Síntesis
The synthesis of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been described in several studies. One of the most common methods involves the reaction of 4-bromobenzylamine with cyclohexanone in the presence of a Lewis acid catalyst, followed by cyclization with phosgene. This method has been found to be efficient and reliable, and has been used in many studies to produce 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in large quantities.
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use in treating a range of diseases and conditions. One of the most promising applications is in the treatment of cancer, where 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the growth of tumor cells in vitro and in vivo. Other studies have investigated the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in treating inflammation and autoimmune diseases.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-11-5-3-10(4-6-11)9-17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALVRMDORGBJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)


